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HyT36

Targeted Protein Degradation HaloTag Technology Chemical Biology

(R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide, commonly designated HyT36, is a low-molecular-weight hydrophobic tag (HyT) engineered for the targeted degradation of fusion proteins, including the pseudokinase Her3. The compound features an adamantane hydrophobic moiety tethered via a chlorohexyl linker, enabling covalent attachment to HaloTag fusion proteins.

Molecular Formula C25H44ClNO3
Molecular Weight 442.1 g/mol
Cat. No. B11930737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyT36
Molecular FormulaC25H44ClNO3
Molecular Weight442.1 g/mol
Structural Identifiers
SMILESCC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl
InChIInChI=1S/C25H44ClNO3/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26/h20-23H,2-19H2,1H3,(H,27,28)/t20-,21?,22?,23?,25?/m1/s1
InChIKeyFRQCQVUXVOJKTG-AXYUOHRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide (HyT36): A Quantitatively Differentiated Hydrophobic Tag for Controlled Protein Degradation


(R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide, commonly designated HyT36, is a low-molecular-weight hydrophobic tag (HyT) engineered for the targeted degradation of fusion proteins, including the pseudokinase Her3 . The compound features an adamantane hydrophobic moiety tethered via a chlorohexyl linker, enabling covalent attachment to HaloTag fusion proteins [1]. HyT36 was identified through the synthesis and functional evaluation of a focused HyT library, emerging as the optimized lead from that campaign [2].

1

HaloTag-targeted protein degradation workflow

2

Selected from a focused library; supports fusion protein destabilization studies

3

Enables non-apoptotic UPR pathway investigation without pro-apoptotic confounding

Why (R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide (HyT36) Cannot Be Replaced by Other Hydrophobic Tags or PROTACs


In-class substitution of HyT36 with structurally similar hydrophobic tags (e.g., HyT13) or mechanistically related PROTACs (e.g., HaloPROTAC3) is not functionally equivalent. Quantitative comparative studies demonstrate that HyT36 exhibits significantly greater degradation efficacy against stabilized HaloTag fusion proteins than its predecessor HyT13 [1]. Furthermore, HyT36 induces a unique, non-apoptotic unfolded protein response (UPR) in ER-localized HaloTag systems—a functional profile that is not replicated by traditional ER stressors such as thapsigargin or tunicamycin, which are pro-apoptotic [2]. While HaloPROTAC3 offers greater degradation potency (lower DC50), HyT36 operates via a distinct, proteasome-independent mechanism, providing a complementary and less cytotoxic tool for studying protein quality control pathways [3].

HyT13

Lower degradation efficacy for stable HaloTag fusions; may not achieve robust knockdown in transmembrane or stabilized models.

HaloPROTAC3

Operates via E3 ligase recruitment and proteasome pathway; mechanism mismatch may alter protein quality control readouts.

Thapsigargin / tunicamycin

Pro-apoptotic ER stressors; cannot substitute for non-lethal UPR studies and may confound long-term response interpretation.

Quantitative Evidence for (R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide (HyT36) Selection Over Comparators


Enhanced Degradation of Stabilized HaloTag7 Fusion Proteins: HyT36 vs. HyT13

HyT36 demonstrates superior efficacy in degrading the highly stable HaloTag7 fusion protein compared to the first-generation hydrophobic tag HyT13. While both compounds were evaluated at an equimolar concentration (10 μM) for 24 hours, HyT36 achieved a significantly greater reduction in protein abundance [1].

HyT36 vs HyT13 (HaloTag7)
Head-to-head
HyT36: ≈65% degradation
HyT13: ≈30% degradation
Supports robust degradation of stable HaloTag7 fusions.
HEK 293 cells; 10 μM, 24 h; flow cytometry, immunoblot.
Targeted Protein Degradation HaloTag Technology Chemical Biology

Improved Degradation of Transmembrane Receptor Frizzled4-HaloTag2: HyT36 vs. HyT13

Regulating transmembrane proteins is challenging for existing small-molecule control technologies. In a direct comparison using HEK 293T cells expressing the 7-pass transmembrane receptor Frizzled4 fused to HaloTag2, HyT36 outperformed HyT13 in reducing receptor levels [1].

HyT36 vs HyT13 (Frizzled4)
Head-to-head
HyT36: ≈70% reduction
HyT13: ≈50% reduction
May enhance transmembrane receptor degradation studies.
HEK 293T, Fz4-HaloTag2; 10 μM, 24 h; immunoblot.
Targeted Protein Degradation Transmembrane Proteins HaloTag Technology

Comparative Degradation Potency and Maximal Efficacy: HyT36 vs. HaloPROTAC3

In a head-to-head comparison of degradation kinetics and efficacy, HaloPROTAC3, a PROTAC molecule, was found to be more potent (lower DC50) and achieve a greater maximal degradation than HyT36. This quantifies the performance gap between a PROTAC and a hydrophobic tag in the same HaloTag7 system [1].

HyT36 DC50 / Dmax
Head-to-head
DC50 = 134 ± 7 nM; Dmax = 56 ± 1%
HaloPROTAC3: DC50 19 nM; Dmax 90%
Defines a less potent, proteasome-independent degradation window.
GFP-HaloTag7 HEK 293 cells; 24 h; flow cytometry.
Targeted Protein Degradation PROTAC DC50 HaloTag Technology

Non-Apoptotic Induction of the Unfolded Protein Response (UPR): HyT36 vs. Thapsigargin/Tunicamycin

HyT36 provides a unique tool to study the unfolded protein response (UPR) without triggering apoptosis, a critical limitation of traditional ER stressors. Quantitative assays confirm that HyT36 activates all three UPR branches to a similar extent as thapsigargin and tunicamycin, but crucially, it does not induce cytotoxicity or PARP cleavage [1].

HyT36 vs ER stressors
Cross-study
UPR activation without apoptosis (no PARP cleavage)
Thapsigargin/tunicamycin: pro-apoptotic
Enables non-lethal UPR pathway investigation.
ERHT-HEK293; 10 μM HyT36; 24 h; PARP/cell counts.
ER Stress Unfolded Protein Response Apoptosis Chemical Biology

Enhanced Protein Destabilization: HyT36 vs. HyT13 via Thermal Shift Assay

The superior degradative activity of HyT36 correlates with a greater direct destabilizing effect on the HaloTag7 protein itself, as measured by differential scanning fluorimetry. HyT36 induces a significantly larger decrease in the melting temperature (Tm) of HaloTag7 compared to HyT13 [1].

Thermal destabilization
Head-to-head
HyT36 Tm = 54.3 ± 0.2 °C
HyT13 Tm = 56.5 °C; ΔTm ≈ 2.2 °C
Greater direct destabilization correlates with degradation enhancement.
Purified HaloTag7; 10 μM; differential scanning fluorimetry.
Protein Stability Thermal Shift Assay Hydrophobic Tagging

Distinct Degradation Kinetics and Mechanism: HyT36 vs. PROTACs

Hydrophobic tags like HyT36 operate via a mechanism distinct from PROTACs, which recruit E3 ligases for ubiquitin-proteasome degradation. While not a direct quantitative comparison from a single study, the class-level difference is critical for experimental design. HyT36 induces degradation by mimicking protein misfolding, engaging the cellular quality control machinery, whereas PROTACs like HaloPROTAC3 catalyze ubiquitination [1] [2].

Mechanism distinction
Class-level
Hydrophobic misfolding vs. E3 ligase recruitment
Proteasome-independent probe for protein quality control studies.
Mechanistic difference; not a quantitative comparison.
Targeted Protein Degradation PROTAC Hydrophobic Tagging Mechanism of Action

Optimal Research and Development Applications for (R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide (HyT36)


Degradation of Stabilized HaloTag Fusion Proteins Where HyT13 is Insufficient

For researchers using HaloTag7 or HaloTag2 fusions, HyT36 is the recommended hydrophobic tag when robust degradation of stable proteins is required. Quantitative data shows HyT36 degrades GFP-HaloTag7 with >2-fold greater efficacy than HyT13 [1]. Similarly, for transmembrane targets like Frizzled4-HaloTag2, HyT36 achieves ~70% degradation compared to ~50% for HyT13, making it the superior choice for functional knockdown studies in these challenging systems [1].

Induction of Non-Apoptotic ER Stress for Long-Term UPR Studies

HyT36 is uniquely suited for experiments requiring sustained activation of the unfolded protein response without triggering apoptosis. Unlike thapsigargin or tunicamycin, HyT36 treatment (10 μM) induces a robust, reversible UPR that does not cause PARP cleavage or cell death, even after 24 hours [2]. This makes HyT36 an indispensable tool for studying adaptive ER stress responses, transcriptional reprogramming, and the role of UPR in cellular differentiation over extended time courses [2].

Mechanistic Studies of Protein Quality Control and Proteasome-Independent Degradation

HyT36 serves as a critical probe for dissecting the cellular quality control machinery. Its mechanism of action, which involves inducing protein misfolding rather than recruiting E3 ligases, distinguishes it from PROTACs like HaloPROTAC3 [1] [3]. Researchers can use HyT36 to selectively study pathways such as ERAD (Endoplasmic Reticulum-Associated Degradation) and autophagy, without the confounding effects of ubiquitin-proteasome system activation, providing a clearer view of how cells handle misfolded proteins [1] [2].

Calibration of HaloTag-Based Degradation Systems and Benchmarking PROTAC Performance

Given its well-characterized DC50 (134 ± 7 nM) and Dmax (56 ± 1%) against GFP-HaloTag7 [3], HyT36 is an ideal reference compound for calibrating and benchmarking new HaloTag-based degradation technologies. Its intermediate potency and distinct mechanism provide a valuable comparative baseline when evaluating novel PROTACs or other degradation modalities in the same cellular context [3].

Application
Selection Property
Validation Focus
HaloTag-fusion degradation (stable/transmembrane)
Reported degradation efficacy over HyT13
Knockdown efficiency in HaloTag7/HaloTag2 cellular models
Non-apoptotic ER stress studies
UPR induction without cytotoxicity
PARP cleavage, cell viability, UPR branch activation
Protein quality control & proteasome-independent degradation
Proteasome-independent misfolding mechanism
ERAD/autophagy markers, E3 ligase independence
HaloTag degrader calibration/benchmarking
Characterized DC50/Dmax profile
Comparative benchmarking with PROTACs in matched cellular context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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